molecular formula C7H14Cl2N2O2 B2793745 8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride CAS No. 2126162-93-2

8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride

Cat. No.: B2793745
CAS No.: 2126162-93-2
M. Wt: 229.1
InChI Key: OBBYYOHUSRAAFK-UHFFFAOYSA-N
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Description

8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride is a chemical compound with the molecular formula C₇H₁₄Cl₂N₂O₂ and a molecular weight of 229.10 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro nonane ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diazaspiro ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted diazaspiro compounds with various functional groups.

Scientific Research Applications

8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the diazaspiro ring system play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one: Lacks the dihydrochloride salt form.

    2,6-Diazaspiro[3.5]nonan-5-one: Lacks the hydroxyl group at the 8th position.

    8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one monohydrochloride: Contains only one hydrochloride group.

Uniqueness

8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride is unique due to its specific combination of functional groups and its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

8-hydroxy-2,6-diazaspiro[3.5]nonan-5-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.2ClH/c10-5-1-7(3-8-4-7)6(11)9-2-5;;/h5,8,10H,1-4H2,(H,9,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBYYOHUSRAAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC(=O)C12CNC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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